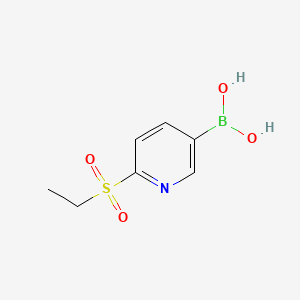

6-(Ethanesulfonyl)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(6-ethylsulfonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHDBJRIKJSJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681620 | |

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-84-2 | |

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Ethanesulfonyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS No: 1256345-84-2). This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics, due to the presence of both a pyridine ring, a common scaffold in pharmaceuticals, and an electron-withdrawing ethanesulfonyl group which can modulate physicochemical properties and biological activity.[1][2] This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

Pyridine-based boronic acids are pivotal reagents in modern organic synthesis, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This versatility has established them as essential components in the drug discovery pipeline for the construction of complex molecular architectures.[2] The incorporation of a sulfonyl group can further enhance the therapeutic potential of a molecule by improving metabolic stability, increasing polarity, and providing hydrogen bond accepting capabilities, which can lead to stronger interactions with biological targets.[4][5][6][7][8]

This compound combines these features, making it a desirable building block for creating novel compounds with potential applications in various therapeutic areas, including oncology and infectious diseases.[2][9] This guide details a proposed synthetic pathway and the analytical methods for the comprehensive characterization of this compound.

Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1256345-84-2 |

| Molecular Formula | C₇H₁₀BNO₄S |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to off-white solid (predicted) |

| Purity | ≥97% (typical) |

Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This step involves a palladium-catalyzed Miyaura borylation of 2,5-dichloropyridine.

Caption: Workflow for the Miyaura borylation of 2,5-dichloropyridine.

Procedure:

-

To an oven-dried flask, add 2,5-dichloropyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.[10]

Step 2: Synthesis of 6-(Ethylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This step involves a nucleophilic aromatic substitution with sodium ethanethiolate.

Procedure:

-

Prepare sodium ethanethiolate by adding ethanethiol (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

-

To this solution, add a solution of 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify by column chromatography to yield the desired ethylthio-substituted pyridine.

Step 3: Synthesis of 6-(Ethanesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The sulfide is oxidized to the corresponding sulfone.

Procedure:

-

Dissolve 6-(ethylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate and purify by column chromatography to obtain the ethanesulfonyl-substituted product.

Step 4: Synthesis of this compound

This final step is the deprotection of the pinacol ester to yield the free boronic acid.[11][12][13][14]

Procedure:

-

Dissolve the 6-(ethanesulfonyl)-3-(pinacolato)pyridine (1.0 eq) in a mixture of acetone and water (e.g., 4:1).

-

Add an aqueous solution of HCl (2M, 2.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[11][12][13][14]

Characterization Data (Illustrative)

The following tables summarize the expected characterization data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.90 (s, 1H) | H-2 |

| ~8.20 (d, 1H) | H-4 |

| ~7.90 (d, 1H) | H-5 |

| ~3.40 (q, 2H) | -SO₂CH₂CH₃ |

| ~1.20 (t, 3H) | -SO₂CH₂CH₃ |

| ~8.50 (br s, 2H) | B(OH)₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The C-B signal in ¹³C NMR is often broad.[15][16][17][18]

Mass Spectrometry (MS)

| Technique | Expected [M+H]⁺ | Key Fragmentation Ions (m/z) |

| ESI-MS | 216.05 | 198 ([M+H - H₂O]⁺), 152 ([M+H - SO₂Et]⁺) |

Note: Boronic acids can sometimes be challenging to analyze by MS and may form adducts or dehydrate.[19][20][21][22][23]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (B-OH) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1600, 1470 | Aromatic C=C and C=N stretch |

| ~1350-1300 | Asymmetric SO₂ stretch |

| ~1150-1120 | Symmetric SO₂ stretch |

| ~1050 | B-O stretch |

Note: The presence of a strong, broad O-H stretch and characteristic SO₂ stretches are key diagnostic peaks.[24][25][26][27][28]

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Role in the drug discovery process.

The primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a wide range of aryl and heteroaryl halides or triflates to generate biaryl structures. These structures are common motifs in many kinase inhibitors and other targeted therapies. The sulfonyl group can act as a key pharmacophoric element, engaging in hydrogen bonding with the target protein and improving the pharmacokinetic profile of the resulting compound.[4][5][6][7][8]

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined multi-step synthesis is based on well-established and reliable chemical transformations. The characterization data, while illustrative, provides a clear set of expectations for researchers working with this compound. As a versatile building block, this compound holds significant potential for the discovery and development of novel small molecule therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chemijournal.com [chemijournal.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. article.sapub.org [article.sapub.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. azooptics.com [azooptics.com]

- 26. researchgate.net [researchgate.net]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. researchgate.net [researchgate.net]

6-(Ethanesulfonyl)pyridine-3-boronic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound containing a pyridine ring substituted with an ethanesulfonyl group and a boronic acid functional group.

Molecular Formula: C7H10BNO4S[1]

Molecular Weight: 215.04 g/mol [1]

CAS Number: 1256345-84-2[1]

SMILES: O=S(C1=CC=C(B(O)O)C=N1)(CC)=O[2]

The two-dimensional chemical structure of this compound is as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H10BNO4S | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| CAS Number | 1256345-84-2 | [1] |

| Purity | 97% - 98% | [1][3] |

| Appearance | Solid (form not specified) | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in publicly available literature, general methods for the synthesis of pyridinylboronic acids are well-established. These typically involve two main strategies:

-

Halogen-Metal Exchange followed by Borylation: This is a fundamental and cost-effective method for large-scale preparation. It involves the reaction of a dihalopyridine precursor with an organolithium or Grignard reagent to selectively exchange one halogen atom for a metal. This organometallic intermediate is then quenched with a trialkyl borate ester to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the direct borylation of a halopyridine using a palladium catalyst with a boron-containing reagent like bis(pinacolato)diboron (B2pin2).[4]

A plausible synthetic workflow starting from a suitable dihalopyridine is outlined below.

Caption: General synthetic workflow for 6-halopyiridin-3-yl-boronic acids.

Key Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reactions

Pyridinylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[6] this compound can be coupled with various aryl or heteroaryl halides or triflates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv.).[7][8]

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[7]

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as Bacterial Efflux Pump Inhibitors

Derivatives of 6-substituted pyridine-3-boronic acid have shown promise as inhibitors of the NorA efflux pump in Staphylococcus aureus.[9][10] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.[9] While this compound has not been specifically reported as a NorA inhibitor, its structural similarity to active compounds suggests it as a candidate for investigation.

Experimental Protocol for Ethidium Bromide Efflux Assay:

This assay is commonly used to screen for efflux pump inhibitors.

-

Bacterial Culture: Grow the S. aureus strain (e.g., a NorA-overexpressing strain like SA1199B) to the mid-logarithmic phase in a suitable broth medium.[9]

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

-

Loading with Ethidium Bromide: Incubate the bacterial suspension with ethidium bromide (a substrate of the NorA pump) and a source of energy (e.g., glucose) to allow for its accumulation within the cells.

-

Efflux Initiation: Initiate efflux by adding a solution of the test compound (this compound) at various concentrations. A known efflux pump inhibitor (e.g., reserpine) should be used as a positive control.

-

Fluorescence Monitoring: Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide from the cells. An effective inhibitor will slow down this decrease in fluorescence compared to the control without an inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for similar boronic acids, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[11]

-

Hazards: May cause skin, eye, and respiratory irritation.[11] The toxicological properties have not been fully investigated.[12]

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a controlled environment, following all applicable safety regulations.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. 1256345-84-2|(6-(Ethylsulfonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. eMolecules this compound | 1256345-84-2 | | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 6-(Ethanesulfonyl)pyridine-3-boronic acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic protocols, and potential biological applications of 6-(Ethanesulfonyl)pyridine-3-boronic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

This compound is a substituted pyridine derivative containing a boronic acid functional group. This class of compounds has garnered significant interest in medicinal chemistry due to the unique properties of the boronic acid moiety, which can form reversible covalent bonds with diols, a feature exploited in various therapeutic agents.

Structural and General Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1256345-84-2 | [1] |

| Molecular Formula | C₇H₁₀BNO₄S | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Chemical Structure |  | |

| Purity | Typically ≥97% | - |

| Appearance | White to off-white solid (predicted) | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Predicted and Estimated Physicochemical Data

| Property | Estimated Value | Basis of Estimation |

| Melting Point (°C) | >300 (decomposes) | Based on the high melting point of the parent pyridin-3-ylboronic acid[2]. |

| Boiling Point (°C) | ~487 at 760 mmHg | Based on the calculated boiling point of 6-(methylsulfonyl)pyridine-3-boronic acid[]. |

| Density (g/cm³) | ~1.48 | Based on the calculated density of 6-(methylsulfonyl)pyridine-3-boronic acid[]. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol and DMSO. | General solubility characteristics of pyridineboronic acids[4] and phenylboronic acids[5]. |

| pKa | < 8.8 | The electron-withdrawing sulfonyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8)[6][7]. |

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a representative procedure can be devised based on established methods for the synthesis of substituted pyridine-3-boronic acids. The following protocols are illustrative and may require optimization.

Synthesis of this compound

A plausible synthetic route involves the oxidation of a precursor, 6-(ethylthio)pyridine-3-boronic acid, which can be prepared via a lithium-halogen exchange reaction followed by borylation.

Step 1: Synthesis of 6-(Ethylthio)pyridine-3-boronic acid

This step would likely follow a procedure analogous to the synthesis of other substituted pyridylboronic acids.

-

Reaction: 3-Bromo-6-(ethylthio)pyridine is reacted with an organolithium reagent (e.g., n-butyllithium) at low temperature to perform a lithium-halogen exchange. The resulting lithiated intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester. Subsequent hydrolysis with aqueous acid yields the desired boronic acid.

Step 2: Oxidation to this compound

-

Reaction: The 6-(ethylthio)pyridine-3-boronic acid is oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent such as dichloromethane.

General Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, related 6-substituted pyridine-3-boronic acid derivatives have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.

The ethylsulfonyl group at the 6-position of the pyridine ring is an electron-withdrawing group, which may influence the compound's interaction with biological targets. This suggests that this compound could be a valuable compound for screening in antibacterial drug discovery programs, particularly those targeting efflux pump-mediated resistance.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Caption: Plausible two-step synthesis of the target compound.

Logical Relationship in a Biological Context

This diagram illustrates the potential mechanism of action of this compound as a bacterial efflux pump inhibitor.

Caption: Inhibition of NorA efflux pump by the boronic acid.

References

- 1. 1256345-84-2|(6-(Ethylsulfonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

Discovery and history of pyridine-3-boronic acid derivatives

An In-depth Technical Guide to the Discovery and History of Pyridine-3-Boronic Acid Derivatives

Introduction

Pyridine-3-boronic acid and its derivatives represent a cornerstone in modern organic synthesis, particularly for their indispensable role in palladium-catalyzed cross-coupling reactions. As a compound featuring a boronic acid group [-B(OH)₂] attached to the 3-position of a pyridine ring, it serves as a critical building block for introducing the pyridyl moiety into complex molecules[1][2]. This capability is highly valued in the fields of drug discovery and materials science, where the pyridine scaffold is a common feature in active pharmaceutical ingredients (APIs) and functional materials like those used in Organic Light-Emitting Diodes (OLEDs)[2][3][4].

The history of boronic acids dates back to 1860, with the first synthesis reported by Edward Frankland[5][6]. However, it was the advent of the Nobel Prize-winning Suzuki-Miyaura coupling reaction that catapulted boronic acids, including pyridine-3-boronic acid, to prominence as versatile and robust reagents for the formation of carbon-carbon bonds[2][6]. The journey of pyridine-3-boronic acid from a synthetically challenging molecule to a commercially available and widely used reagent is marked by significant methodological advancements that have enhanced its accessibility, stability, and utility. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its applications, intended for researchers and professionals in chemical and pharmaceutical development.

Discovery and the Evolution of Synthetic Methodologies

The initial synthesis of pyridine-3-boronic acid was fraught with challenges, primarily due to the difficulties associated with the generation and handling of the requisite pyridyl organometallic intermediates.

Early Approaches: Halogen-Metal Exchange

The classical and most direct approach to synthesizing pyridine-3-boronic acid involves a halogen-metal exchange reaction starting from 3-halopyridines, typically 3-bromopyridine. This is followed by quenching the resulting organometallic species with a boron electrophile, such as a trialkyl borate.

-

Organolithium and Grignard Reagents: Early methods utilized the reaction of 3-bromopyridine with strong bases like n-butyllithium (n-BuLi) or magnesium to form 3-lithiopyridine or the corresponding Grignard reagent[7]. These intermediates would then react with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) to form a boronate ester, which upon acidic hydrolysis, yields the desired boronic acid.

However, these early protocols were often plagued by several issues:

-

Low Temperatures: The generation of 3-lithiopyridine required cryogenic temperatures (typically -78°C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring[7].

-

Poor Yields: The reactions often resulted in modest to poor yields of the desired product[7].

-

Scalability Issues: The need for cryogenic conditions and the use of solvents like dibromoethane made these methods unsuitable for large-scale industrial synthesis[7].

A Breakthrough: The "In Situ Quench" Protocol

A significant advancement in the synthesis of pyridine-3-boronic acid was the development of an improved "in situ quench" protocol[7][8]. This technique elegantly circumvents many of the problems associated with the earlier methods.

The core principle is based on the differential reaction rates: the lithium-halogen exchange between n-BuLi and 3-bromopyridine is significantly faster than the reaction between n-BuLi and the trialkyl borate electrophile[7]. In this procedure, n-butyllithium is added slowly to a pre-cooled mixture of 3-bromopyridine and triisopropyl borate. The 3-lithiopyridine intermediate is generated in the presence of the borate ester, allowing it to be trapped, or "quenched," immediately upon formation. This minimizes the opportunity for side reactions and allows the reaction to be conducted at more practical temperatures (-40°C or even as high as 0°C) while achieving excellent yields (up to 95%)[7]. This innovation made the large-scale production of pyridine-3-boronic acid feasible.

Caption: "In Situ Quench" synthesis of Pyridine-3-boronic acid.

Modern Synthetic Routes

While the in situ quench method remains highly effective, other synthetic strategies have been developed, providing alternative pathways to pyridine-3-boronic acid and its derivatives.

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the use of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with a halopyridine[5][6]. This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex, functionalized pyridine boronic esters directly.

-

Directed Ortho-Metallation (DoM): For substituted pyridines, a directing group on the ring can guide lithiation to an adjacent position, which can then be quenched with a borate ester. This provides regioselective access to specific isomers.

-

C-H Borylation: Catalytic C-H activation and borylation, often using iridium or rhodium catalysts, represents an atom-economical approach. This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, avoiding the need for pre-functionalized halo- or organometallic pyridines.

Caption: Logical workflow of synthetic advancements.

Applications in Research and Development

The primary utility of pyridine-3-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions[1][7]. This reaction is a powerful tool for constructing C(sp²)-C(sp²) bonds, which are prevalent in many biologically active molecules and functional materials.

Pharmaceutical and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs[9][10]. Pyridine-3-boronic acid provides a direct and efficient way to incorporate this motif.

-

Enzyme Inhibitors: The boronic acid functional group itself can act as a warhead, forming reversible covalent bonds with active site residues (like serine) in enzymes[6]. The approval of the proteasome inhibitor Bortezomib in 2003, the first boronic acid-containing drug, sparked significant interest in this area[5][11].

-

Synthesis of Complex APIs: It serves as a key intermediate in the synthesis of various drug candidates, including TRPV1 antagonists and other highly substituted heterocyclic compounds[12][13].

Caption: The Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of pyridine-3-boronic acid derivatives, compiled from seminal literature.

Table 1: Comparison of Synthetic Yields for 3-Pyridylboronic Acid

| Method | Starting Material | Key Reagents | Temperature | Yield (%) | Reference |

| Early Halogen-Metal Exchange | 3-Bromopyridine | n-BuLi, Trialkyl borate | -78°C | Poor to Modest | [7] |

| "In Situ Quench" | 3-Bromopyridine | n-BuLi, Triisopropyl borate | -40°C | 90-95% | [7] |

| "In Situ Quench" | 3-Bromopyridine | n-BuLi, Triisopropyl borate | 0°C | 80% | [7] |

| Halogen-Metal Exchange | 3-Bromopyridine | n-BuLi, Triisopropyl borate | -50°C | 87% | [12] |

Table 2: Yields for Derivatives and Subsequent Reactions

| Product | Reaction Type | Reactants | Yield (%) | Reference |

| 3-Pyridylboronic acid pinacol ester | Esterification | 3-Pyridylboronic acid, Pinacol | 82% | [7] |

| 3-Pyridin-3-yl-quinoline | Suzuki Coupling | 3-Pyridylboronic acid, 3-Bromoquinoline | 87% | [7] |

Experimental Protocols

The following are detailed experimental methodologies for key synthetic procedures cited in the literature.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via "In Situ Quench"

Adapted from Organic Syntheses, 2005, 81, 89.[7]

This procedure yields tris(3-pyridyl)boroxin, the stable trimeric anhydride of 3-pyridylboronic acid, which is often handled and sold as "pyridine-3-boronic acid."

-

Apparatus Setup: A 1-L, 3-necked flask is equipped with a temperature probe, an overhead stirrer, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Cooling: The reaction mixture is cooled to -40°C using a dry ice/acetone bath.

-

Addition of n-BuLi: A solution of n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) is added dropwise via a syringe pump over a period of 1 hour, ensuring the internal temperature is maintained at -40°C.

-

Stirring: The mixture is stirred for an additional 30 minutes at -40°C.

-

Quenching and Work-up: The cooling bath is removed, and the reaction is allowed to warm to -20°C. A solution of 2N HCl (200 mL) is added.

-

Extraction: The mixture is warmed to room temperature and transferred to a separatory funnel. The aqueous layer (pH ≈ 1) is separated. The pH of the aqueous layer is adjusted to 7.2 using a 50% NaOH solution, causing a white solid to precipitate.

-

Isolation: The slurry is stirred for 1 hour and then filtered. The collected solid is washed with water (2 x 50 mL) and dried under vacuum to afford 3-pyridylboronic acid (as its boroxin) in 90-95% yield.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Prepare 3-Pyridin-3-yl-quinoline

Adapted from Organic Syntheses, 2005, 81, 89.[7]

-

Apparatus Setup: A 100-mL, round-bottomed Schlenk flask is equipped with a magnetic stir bar.

-

Charging Reactants: The flask is charged with tris(3-pyridyl)boroxin (3.80 g, 11.5 mmol), 3-bromoquinoline (6.24 g, 30.0 mmol), a 2M aqueous solution of Na₂CO₃ (30 mL), and 1,4-dioxane (30 mL).

-

Catalyst Addition: Palladium(II) acetate (0.336 g, 1.5 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) are added.

-

Degassing: The mixture is degassed using five vacuum/nitrogen back-fill cycles.

-

Reaction: The mixture is heated to 95°C for 2.5 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 30 mL).

-

Purification: The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting solid is recrystallized from isopropyl acetate and heptane.

-

Isolation: The solid is isolated by filtration, washed, and dried under vacuum to give 3-pyridin-3-ylquinoline as a white solid (87% yield).

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

- 4. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 10. bcrcp.ac.in [bcrcp.ac.in]

- 11. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 6-(Ethanesulfonyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Ethanesulfonyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its integrity in experimental settings and for the development of robust synthetic protocols and formulations.

Core Stability Profile and Storage Conditions

This compound is a solid that is generally stable under standard ambient conditions when handled and stored correctly. However, like many boronic acids, it is susceptible to degradation, primarily through protodeboronation and oxidation, which can be influenced by environmental factors such as moisture, temperature, and pH.

Recommended Storage

To maintain the quality and integrity of this compound, the following storage conditions are recommended:

-

Temperature: Refrigeration at 2-8°C is advised for long-term storage.

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation and degradation from atmospheric moisture.

-

Container: The compound should be kept in a tightly sealed container to minimize exposure to air and humidity.

Incompatible Materials

Contact with the following materials should be avoided as they can accelerate degradation:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Quantitative Stability Data

The following table provides illustrative quantitative data based on the known behavior of structurally similar aryl boronic acids. Note: This data is for representative purposes and actual degradation rates for this compound may vary.

| Condition | Parameter | Value | Notes |

| Temperature | Recommended Storage | 2-8°C | Minimizes degradation over long-term storage. |

| Accelerated Stability | 40°C / 75% RH | Significant degradation may be observed over weeks. | |

| pH (in aqueous solution) | Acidic (pH < 4) | Increased protodeboronation rate | The rate is dependent on the specific acid and concentration. |

| Neutral (pH 6-8) | Generally more stable | Optimal pH range for storage in solution for short periods. | |

| Basic (pH > 9) | Increased protodeboronation rate | The boronate anion formed is more susceptible to degradation. | |

| Light Exposure | Photostability | Generally stable | However, storage in the dark is recommended as a precaution. |

Degradation Pathways

The primary degradation pathway for this compound is expected to be protodeboronation, yielding 2-(ethylsulfonyl)pyridine. This reaction is catalyzed by protons (acidic conditions) or proceeds via the more reactive boronate anion under basic conditions. Oxidation of the boronic acid to the corresponding phenol is another potential degradation route, particularly in the presence of oxidizing agents or upon prolonged exposure to air.

Experimental Protocols for Stability Assessment

A robust assessment of stability is crucial. The following are generalized protocols for conducting stability studies on this compound.

Forced Degradation Study Workflow

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS).

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water. The aqueous phase can be buffered (e.g., with phosphate or acetate buffer) to control pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Procedure:

-

Prepare solutions of the compound in the chosen solvent.

-

Subject the solutions to various stress conditions as outlined in the forced degradation workflow.

-

At specified time points, inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

-

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or mass spectrometry to ensure the method is stability-indicating.

-

NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively and semi-quantitatively monitor the degradation of the compound in solution.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, D2O with a co-solvent).

-

Procedure:

-

Dissolve a known amount of the compound in the deuterated solvent in an NMR tube.

-

Acquire an initial 1H NMR spectrum.

-

Spike the solution with an acid, base, or oxidizing agent, or heat the sample.

-

Acquire subsequent 1H NMR spectra at regular intervals.

-

Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. Integration of the peaks can provide a semi-quantitative measure of degradation over time.

-

Biological Context and Signaling Pathways

This compound and its derivatives are of interest in drug discovery, particularly in the areas of antibacterial and anticancer research.

Inhibition of the NorA Efflux Pump in Staphylococcus aureus

Certain 6-substituted pyridine-3-boronic acids have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a major facilitator of antibiotic resistance. By inhibiting NorA, these compounds can restore the efficacy of existing antibiotics. The regulation of the norA gene is complex and involves multiple regulatory systems that respond to environmental and cellular stress.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) in Cancer

The pyridine sulfone scaffold is present in a number of molecules designed as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands. Inhibition of NAMPT leads to NAD+ depletion, metabolic crisis, and ultimately, cancer cell death.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure its stability. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and by being mindful of its potential degradation pathways, researchers can maintain the integrity of this compound for its use in synthetic and medicinal chemistry. The development of stability-indicating analytical methods is paramount for any project utilizing this and similar boronic acids, and the provided protocols offer a solid foundation for such endeavors. The relevance of this structural class in targeting bacterial resistance and cancer pathways underscores the importance of a thorough understanding of its chemical properties.

Spectroscopic and Analytical Profile of 6-(Ethanesulfonyl)pyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 6-(Ethanesulfonyl)pyridine-3-boronic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the anticipated spectral characteristics based on the analysis of its functional groups and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and similar molecules.

Chemical Structure and Properties

This compound is a trifunctional pyridine derivative containing a boronic acid group, an ethanesulfonyl group, and a pyridine ring. These features make it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions.

| Property | Value |

| CAS Number | 1256345-84-2 |

| Molecular Formula | C₇H₁₀BNO₄S |

| Molecular Weight | 215.04 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the typical spectral values for pyridine, sulfone, and boronic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | s | 1H | H-2 (Pyridine) |

| ~8.2 - 8.4 | d | 1H | H-4 (Pyridine) |

| ~7.9 - 8.1 | d | 1H | H-5 (Pyridine) |

| ~3.3 - 3.5 | q | 2H | -SO₂-CH₂ -CH₃ |

| ~1.2 - 1.4 | t | 3H | -SO₂-CH₂-CH₃ |

| ~8.0 (broad) | s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~130 (broad) | C-3 (Pyridine, attached to Boron) |

| ~55 | -SO₂-CH₂ -CH₃ |

| ~7 | -SO₂-CH₂-CH₃ |

Table 3: Predicted ¹¹B NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 30 | Trigonal boronic acid |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 (broad) | Strong | O-H stretch (B(OH)₂) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium | Pyridine C=C and C=N stretching |

| ~1350 | Strong | B-O stretch |

| ~1300, ~1150 | Strong | Asymmetric and symmetric S=O stretch (Sulfone) |

| ~1050 | Medium | B-C stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 216.04 | [M+H]⁺ |

| 238.02 | [M+Na]⁺ |

| 198.03 | [M-H₂O+H]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to elucidate the chemical structure.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

¹¹B NMR Acquisition:

-

If available, use a broadband probe to acquire the ¹¹B NMR spectrum.

-

Set the spectral width to cover the expected range for boronic acids (e.g., -20 to 60 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer with a sample holder for KBr pellets or an ATR accessory.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR Method):

-

Setup: Ensure the ATR crystal is clean.

-

Background: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid (for positive ion mode)

-

Mass spectrometer with an electrospray ionization (ESI) source.

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to obtain a stable and strong signal.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions or adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Safety and Handling of 6-(Ethanesulfonyl)pyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS No. 1256345-84-2). The content is intended for professionals in research, discovery, and drug development who may handle this compound.

Compound Identification and Properties

| Property | Value | Reference |

| CAS Number | 1256345-84-2 | [1] |

| Molecular Formula | C₇H₁₀BNO₄S | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to light yellow powder (typical for pyridine boronic acids) | [2] |

| Purity | Typically ≥97% | [1] |

| Melting Point | >300 °C (for the related Pyridine-3-boronic acid) | [2] |

| Boiling Point | 308.8 °C at 760 mmHg (for the related Pyridine-3-boronic acid) | [2] |

| Density | 1.22 g/cm³ (for the related Pyridine-3-boronic acid) | [2] |

Hazard Identification and Safety Precautions

Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar pyridine boronic acid derivatives indicate the following potential hazards.[3][4] Users should handle this compound with the caution required for substances with unknown toxicological properties.[5]

Potential Hazards:

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory tract irritation.[4]

-

Harmful if Swallowed: Some related compounds are harmful if swallowed.[6]

-

Harmful in Contact with Skin: Some related compounds are harmful in contact with skin.[6]

-

Harmful if Inhaled: Some related compounds are harmful if inhaled.[6]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are close to the workstation.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [5] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. | [7] |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid dust formation.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][7]

Experimental Protocols: Suzuki-Miyaura Coupling

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2] The following is a representative protocol for the coupling of a pyridine boronic acid with an aryl halide.

Reaction:

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (Ar-X) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows for the safe handling and use of this compound.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. Pyridine-3-boronic Acid CAS 1692-25-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. staging.keyorganics.net [staging.keyorganics.net]

- 7. fishersci.com [fishersci.com]

Lacking Specific Data, A Methodological Guide to Determine the Solubility of 6-(Ethanesulfonyl)pyridine-3-boronic acid in Organic Solvents

Introduction

6-(Ethanesulfonyl)pyridine-3-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols and discusses expected solubility trends based on the physicochemical properties of structurally related boronic acids.

Physicochemical Properties and Expected Solubility Trends

This compound is a polar molecule containing a pyridine ring, an ethanesulfonyl group, and a boronic acid moiety. These functional groups dictate its interactions with different organic solvents. Boronic acids, in general, are Lewis acids capable of forming hydrogen bonds.[3][4]

Based on studies of similar compounds like phenylboronic acid, the following solubility trends can be anticipated[5][6]:

-

High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone), which can act as hydrogen bond acceptors.

-

Moderate Solubility: Likely in halogenated solvents like chloroform.

-

Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., methylcyclohexane, hexanes).

The presence of the polar sulfonyl group and the pyridine nitrogen in this compound would likely enhance its solubility in polar solvents compared to simpler arylboronic acids.

Experimental Determination of Solubility

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols describe the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a stock solution when diluted in an aqueous or organic solvent system. It is often a higher-throughput screening method.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as 100% dimethyl sulfoxide (DMSO). A typical concentration is 10 mM.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.

-

Addition of Test Solvent: In a separate 96-well plate, add a fixed volume of the desired organic solvent to each well.

-

Compound Addition: Transfer a small, fixed volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This will induce precipitation if the solubility limit is exceeded.

-

Precipitation Detection: The onset of precipitation can be detected by measuring the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Solvent Class | Expected Solubility (mg/mL) |

| Tetrahydrofuran (THF) | Ether | > 50 |

| Acetone | Ketone | > 50 |

| Dichloromethane (DCM) | Halogenated | 10 - 20 |

| Chloroform | Halogenated | 10 - 20 |

| Acetonitrile | Nitrile | 5 - 10 |

| Ethyl Acetate | Ester | 5 - 10 |

| Toluene | Aromatic Hydrocarbon | < 1 |

| Heptane | Aliphatic Hydrocarbon | < 0.1 |

Note: The values in this table are hypothetical and serve as an illustrative example. Actual experimental data is required for accurate solubility determination.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

While specific, published quantitative solubility data for this compound is not currently available, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to determine this crucial parameter. By following the detailed experimental protocols for thermodynamic and kinetic solubility, users can generate reliable data to support their research and development activities. The expected solubility trends, based on the behavior of similar boronic acids, offer a rational starting point for solvent selection.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-(Ethanesulfonyl)pyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-(Ethanesulfonyl)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridylsulfone moiety in bioactive molecules. The electron-withdrawing nature of the ethanesulfonyl group presents unique challenges and opportunities in cross-coupling chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Pyridylboronic acids, in particular, are crucial intermediates in the synthesis of pharmaceuticals and other functional organic materials. This compound is an attractive reagent for introducing a substituted pyridine ring, a common scaffold in drug discovery. The strong electron-withdrawing effect of the ethanesulfonyl group can influence the reactivity of the boronic acid, often requiring carefully optimized reaction conditions. Challenges can include slower rates of transmetalation and a propensity for protodeboronation.[1] However, with the appropriate choice of catalyst, ligand, and base, this building block can be effectively coupled with a wide range of aryl and heteroaryl halides.

Key Applications

Biaryl and heterobiaryl compounds containing the 6-(ethanesulfonyl)pyridine motif are explored in various areas of drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific data for this compound is not extensively published, the following protocols are based on successful couplings of structurally similar electron-deficient heteroarylboronic acids and are expected to provide good starting points for optimization.

Protocol 1: General Conditions for Coupling with Aryl/Heteroaryl Bromides

This protocol is adapted from methodologies developed for other electron-deficient pyridylboronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

Procedure:

-

To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl/heteroaryl bromide (1.0 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous heteroarylboronic acids with various aryl halides. These serve as a predictive guide for reactions with this compound.

Table 1: Coupling of Heteroarylboronic Acids with Aryl Halides

Data is based on reactions with pyridyl and other heteroarylboronic acids.[2]

| Entry | Boronic Acid/Ester Partner | Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Pyridylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 80 | 12 | 75 |

| 2 | 4-Pyridylboronic acid ester | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 80 | 12 | 68 |

| 3 | 5-Pyrimidylboronic acid ester | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | 55 |

| 4 | 3-Pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O | 90 | 16 | 82 |

Table 2: Catalyst and Ligand Screening for Electron-Deficient Systems

The choice of catalyst and ligand is critical for coupling electron-deficient boronic acids.

| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |

| Pd₂(dba)₃ | SPhos | High activity for electron-deficient substrates. | 1-2 |

| Pd(OAc)₂ | XPhos | Excellent for sterically hindered partners. | 1-2 |

| Pd(dppf)Cl₂ | - | Air-stable, good for a range of substrates. | 2-5 |

| Pd(PPh₃)₄ | - | Readily available, well-understood reactivity. | 3-5 |

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 6-(ethanesulfonyl)pyridyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst which re-enters the cycle.

For electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting. The use of highly active phosphine ligands and appropriate bases is crucial to facilitate this step.[1]

Disclaimer: The provided protocols and data are intended as a guide for research purposes. Actual reaction conditions may require optimization based on the specific substrates and equipment used. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling with 6-(Ethanesulfonyl)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-(ethanesulfonyl)pyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in various drug discovery programs. The Suzuki-Miyaura coupling is the primary focus, offering a robust method for the formation of carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis.[1] These reactions facilitate the formation of C-C bonds by coupling an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a valuable, electron-deficient heterocyclic building block. The presence of the electron-withdrawing ethanesulfonyl group and the pyridine nitrogen atom presents unique challenges and opportunities in cross-coupling reactions.

The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, a key step in the catalytic cycle.[2] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. Therefore, careful optimization of the catalyst system, base, and reaction conditions is crucial for achieving high yields and purity.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. The data is compiled based on typical outcomes for structurally similar electron-deficient pyridine boronic acids.

| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 70-80 |

| 4 | 3-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 75-85 |

| 5 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 14 | 88-96 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

-

Evacuate and backfill the Schlenk flask with an inert gas three times.

-

Under a positive pressure of inert gas, add the catalyst and ligand to the Schlenk flask.

-

Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-